N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide is a complex organic compound with the molecular formula C22H22F3N5O2S. It features a sulfonamide group, which is significant in medicinal chemistry due to its broad biological activities. The compound has a molecular weight of approximately 506.5 g/mol and includes multiple functional groups that contribute to its reactivity and biological properties .
The chemical reactivity of this compound can be attributed to its functional groups:
These properties make the compound versatile for further modifications in synthetic organic chemistry.
Research indicates that N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide exhibits significant biological activity, particularly as an inhibitor in various biochemical pathways. Its structure suggests potential applications in oncology and other therapeutic areas due to its ability to interact with specific enzymes or receptors involved in disease processes .
Several synthetic routes can be employed to produce N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide:
Each step requires careful control of conditions to ensure high yield and purity of the final product .
This compound has potential applications in:
The unique structure allows it to be explored for various therapeutic applications, particularly in cancer treatment and other metabolic disorders.
Studies on the interactions of N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide with biological targets have shown promising results. It appears to inhibit specific kinases or enzymes involved in cellular signaling pathways, which could lead to altered cell proliferation or survival rates. Further studies are needed to elucidate the precise mechanisms of action and potential off-target effects .
Several compounds share structural similarities with N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Compound A | Indole and sulfonamide groups | Known for anti-cancer properties |
Compound B | Pyrimidine derivatives | Exhibits antiviral activity |
Compound C | Similar indole structure | Potent kinase inhibitor |
These compounds highlight the unique combination of indole and pyrimidine structures found in N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide, which may confer distinct biological activities not observed in others.
N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide, commonly known as PF-431396, represents a complex heterocyclic compound with the molecular formula C₂₂H₂₁F₃N₆O₃S and a molecular weight of 506.5 g/mol [1] [2]. This compound exhibits a sophisticated molecular architecture that integrates multiple pharmacophoric elements within a single molecular framework.
The overall molecular structure can be conceptualized as a linear arrangement of interconnected heterocyclic and aromatic systems. The compound features a central pyrimidine core that serves as the molecular scaffold, flanked by an indole ring system on one side and a phenylsulfonamide moiety on the other. This architectural design reflects the principles of structure-based drug design, where each component contributes specific binding interactions and physicochemical properties essential for biological activity [3] [4].
The three-dimensional molecular conformation has been characterized through X-ray crystallography, revealing important structural details about the compound's geometry and spatial arrangement. The crystal structure (PDB code: 3FZR) demonstrates that PF-431396 adopts a relatively extended conformation when bound to its target protein, with the various ring systems positioned to optimize binding interactions [3] [5].
The indole ring system represents one of the most significant structural features of PF-431396, specifically present as a 2-oxo-2,3-dihydro-1H-indol-5-yl moiety. This bicyclic heterocycle consists of a benzene ring fused to a pyrrole ring, creating an aromatic system with unique electronic properties [6] [7]. The indole framework is widely distributed in nature and serves as a fundamental building block in numerous bioactive compounds, including the amino acid tryptophan and the neurotransmitter serotonin [7] [8].
The specific substitution pattern in PF-431396 features a lactam carbonyl group at the 2-position of the indole ring, which significantly influences the electronic distribution and hydrogen bonding capabilities of the system. This oxindole configuration creates a planar, rigid structure that enhances binding affinity through complementary interactions with the target protein [7] [9]. The indole nitrogen atom serves as a hydrogen bond donor, while the carbonyl oxygen functions as a hydrogen bond acceptor, providing multiple sites for intermolecular interactions [6] [10].
The electron-rich nature of the indole ring system contributes to the compound's overall binding affinity through π-π stacking interactions and hydrophobic contacts with aromatic residues in the protein binding site. The planar geometry of the indole ring facilitates optimal van der Waals interactions and promotes favorable stacking arrangements with phenylalanine and tyrosine residues [3] [7].
The pyrimidine ring serves as the central structural element of PF-431396, functioning as the primary pharmacophore responsible for binding to the adenine pocket of the target kinase. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, creating an electron-deficient aromatic system that complements the electron-rich adenine binding site [11] [12].
The pyrimidine core in PF-431396 is substituted at multiple positions to optimize binding interactions and selectivity. The 4-position bears an amino group that connects to the phenyl linker, while the 5-position carries a trifluoromethyl substituent that significantly influences the electronic properties of the ring system [11] [12]. The 2-position is substituted with the indole-containing moiety, creating a trisubstituted pyrimidine that maintains the essential hydrogen bonding pattern required for kinase inhibition [3] [12].
The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for binding interactions with the target protein. The N1 nitrogen forms a critical hydrogen bond with the backbone carbonyl of Tyr-505 in the kinase hinge region, mimicking the natural interaction of adenine with the same residue [3] [12]. This interaction is fundamental to the compound's mechanism of action and is conserved across many ATP-competitive kinase inhibitors [11] [13].
The trifluoromethyl group (-CF₃) attached to the pyrimidine ring represents a strategically important substituent that significantly impacts the compound's physicochemical and biological properties. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, with electronegativity intermediate between fluorine and chlorine [14] [15].
This electron-withdrawing effect enhances the electrophilic character of the pyrimidine ring, potentially increasing the strength of hydrogen bonding interactions with the target protein [14] [16]. The trifluoromethyl group also provides significant lipophilic character while maintaining metabolic stability, as the C-F bonds are among the strongest bonds in organic chemistry [15] [17]. This combination of properties makes the trifluoromethyl group particularly valuable in pharmaceutical applications, where it can modulate drug-like properties without introducing metabolic liabilities [15] [18].
In the context of PF-431396, the trifluoromethyl group participates in hydrophobic interactions with residues Val-487, Met-502, and Ala-455 in the target protein [3]. These interactions contribute to the overall binding affinity and may influence the compound's selectivity profile across different kinase targets [14] [17].
The sulfonamide group in PF-431396 exists as an N-methylmethanesulfonamide functionality, representing a polar, rigid structural element that contributes significantly to the compound's binding properties and physicochemical characteristics. The sulfonamide functional group consists of a sulfonyl group (SO₂) connected to a nitrogen atom, creating a planar, electron-withdrawing system [19] [20].
The rigidity of the sulfonamide functional group promotes crystalline formation and provides a well-defined geometry that facilitates reproducible binding interactions [19] [20]. This property is particularly important for maintaining consistent pharmacological activity across different synthetic batches. The sulfonamide group also serves as a bioisostere for carboxyl groups, amide groups, and phenolic hydroxyl groups, allowing for structural modifications that maintain biological activity while altering other molecular properties [21] [22].
In PF-431396, the N-methyl substitution on the sulfonamide nitrogen reduces the hydrogen bonding donor capability while maintaining the electron-withdrawing properties of the sulfonyl group. The methyl group attached to the sulfonamide nitrogen is strategically positioned to interact with the glycine-rich loop of the target protein through hydrophobic interactions with residues Leu-431, Gly-432, and Val-439 [3] [23].
The three-dimensional conformation of PF-431396 has been extensively characterized through X-ray crystallography in complex with its target protein PYK2. The crystal structure reveals that the compound adopts a relatively extended conformation that maximizes binding interactions while minimizing steric clashes within the protein binding site [3] [5].
The oxindole ring system maintains a planar configuration due to the conjugated nature of the lactam carbonyl with the indole aromatic system. This planarity is crucial for optimal binding interactions and contributes to the compound's binding affinity through complementary surface contacts with the protein [3] [7]. The trifluoromethyl group adopts a staggered conformation relative to the pyrimidine ring, minimizing steric interactions while maintaining favorable electronic effects [14] [15].
The X-ray crystal structure of PF-431396 in complex with the PYK2 kinase domain (PDB code: 3FZR) provides detailed insights into the compound's binding mode and three-dimensional structure. The structure was determined at 2.7 Å resolution in the tetragonal space group P42₁2 with unit cell parameters a = b = 107.3 Å and c = 75.8 Å [3] [5].
The crystallographic analysis reveals that PF-431396 binds to the ATP-binding site of PYK2 in a classical competitive manner, with the pyrimidine ring occupying the adenine binding pocket. The compound forms multiple hydrogen bonds with the protein, including critical interactions between the pyrimidine N1 nitrogen and the backbone of Tyr-505 [3]. The refinement statistics indicate good data quality with R-work/R-free values of 21.1/27.4% and an average B-factor of 63.5 Ų [3].
The electron density maps clearly define the compound's binding conformation, showing well-ordered interactions between the various functional groups and their corresponding protein residues. The indole ring system is stabilized by water-mediated hydrogen bonds with Glu-509, while the trifluoromethyl group participates in hydrophobic interactions with the protein's hydrophobic pocket [3]. These crystallographic findings provide a structural foundation for understanding the compound's mechanism of action and guide future structure-based drug design efforts.
Computational modeling studies have provided additional insights into the structural characteristics of PF-431396, complementing the experimental crystallographic data. Molecular dynamics simulations have been employed to study the compound's conformational flexibility and binding stability over time [24] [25]. These simulations reveal that PF-431396 maintains stable binding interactions with the target protein throughout the simulation period, with root-mean-square deviations remaining within acceptable limits [24].
Quantum mechanical calculations have been used to investigate the electronic properties of the compound, particularly focusing on the electron distribution and polarization effects of the trifluoromethyl group [14] [16]. These calculations confirm that the trifluoromethyl substituent significantly influences the electrostatic potential surface of the pyrimidine ring, enhancing its interactions with complementary charged residues in the protein binding site [14] [26].
Docking studies have been conducted to predict the binding modes of PF-431396 with related kinase targets, providing insights into the compound's selectivity profile. These computational analyses reveal that while the compound can bind to multiple kinase targets, the specific geometric requirements for optimal binding explain its relatively broad activity profile [24] [27]. The computational models also suggest potential modifications that could enhance selectivity while maintaining potency.
Structure-activity relationship (SAR) studies based on computational modeling have identified key structural features responsible for binding affinity and selectivity. The three-dimensional quantitative structure-activity relationship (3D-QSAR) models developed for PF-431396 and related compounds provide predictive frameworks for designing improved inhibitors [28]. These models highlight the importance of the indole ring system for binding affinity and the trifluoromethyl group for maintaining appropriate physicochemical properties.
Acute Toxic;Irritant